molecular formula C16H19ClN8O2 B4365194 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4365194
M. Wt: 390.8 g/mol
InChI Key: VJZLFKLKHAARQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple pyrazole rings.

Properties

IUPAC Name

4-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN8O2/c1-10-12(17)8-25(22-10)9-14(26)21-13-6-20-24(3)15(13)16(27)18-4-11-5-19-23(2)7-11/h5-8H,4,9H2,1-3H3,(H,18,27)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZLFKLKHAARQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

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